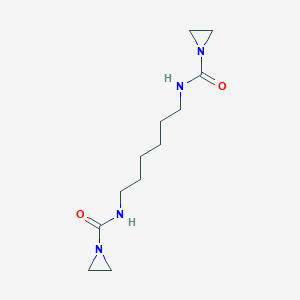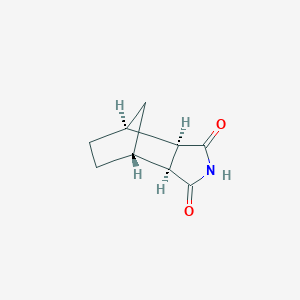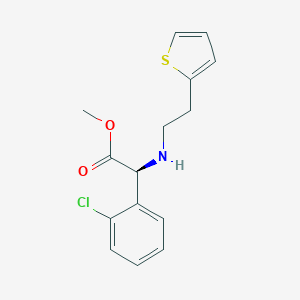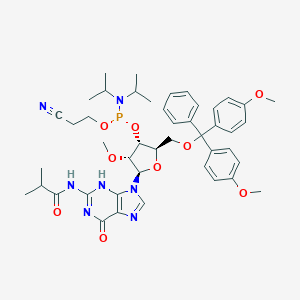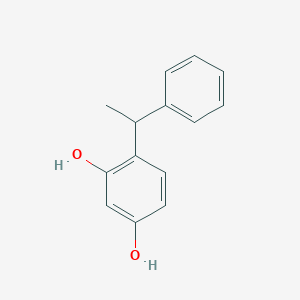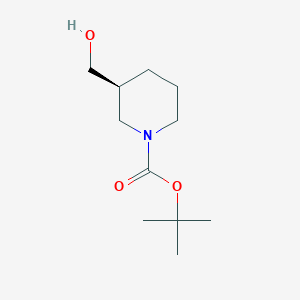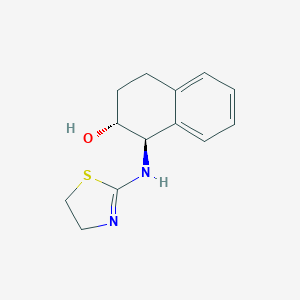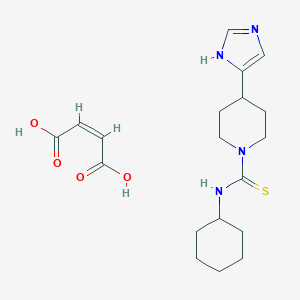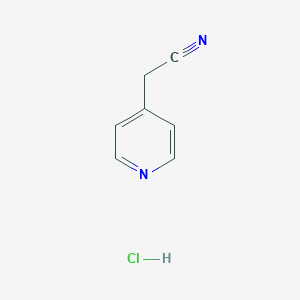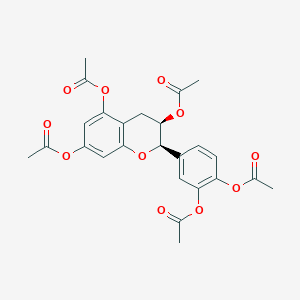
表没食子儿茶素五乙酸酯
描述
Epicatechin pentaacetate is a natural flavonoid compound derived from epicatechin, a type of catechin found in various plants, including tea leaves, cocoa, and certain fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
科学研究应用
Epicatechin pentaacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory effects in various biological systems.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth and proliferation of cancer cells.
Industry: Used in the development of functional foods, nutraceuticals, and cosmetic products due to its beneficial properties
作用机制
Target of Action
Epicatechin primarily targets the expression of certain proteins and genes. It has been found to inhibit the expression of myostatin and atrogenes such as MAFbx, FOXO, and MuRF1 . These proteins play a crucial role in muscle growth and development. Epicatechin also stimulates factors related to myogenic actions, including MyoD, Myf5, and myogenin .
Mode of Action
Epicatechin interacts with its targets by modulating their expression. It inhibits the expression of myostatin and atrogenes, which are involved in muscle atrophy . On the other hand, it promotes the expression of follistatin and myogenic factors, thereby promoting muscle growth and differentiation .
Biochemical Pathways
Epicatechin affects several biochemical pathways. It inhibits the pathways that participate in the degradation of proteins, thereby preventing muscle atrophy . It also stimulates the signaling pathways of AKT/mTOR protein production, which are crucial for muscle growth and development . Furthermore, epicatechin can interfere with mitochondrial biosynthesis in muscle fibers .
Pharmacokinetics
The pharmacokinetics of epicatechin is still under investigation. Preliminary studies have shown that incremental doses of epicatechin increase the half-life of blood metabolites from 1.2 to 4.9 hours . The compound is well-tolerated, and no adverse effects have been reported .
Result of Action
The action of epicatechin results in several molecular and cellular effects. It promotes skeletal muscle differentiation and counteracts the pathways that participate in the degradation of proteins . This leads to an improvement in skeletal musculature performance, particularly when combined with physical exercise . In addition, epicatechin has been found to have significant anti-tumorigenic activities .
生化分析
Biochemical Properties
Epicatechin Pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Epicatechin has been found to exhibit inhibitory action in myostatin expression and atrogenes MAFbx, FOXO, and MuRF1 . It also showed positive effects on follistatin and on the stimulation of factors related to the myogenic actions (MyoD, Myf5, and myogenin) .
Cellular Effects
Epicatechin Pentaacetate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to suppress the expression of the cancer-promoting gene, FABP5, which is related to cell proliferation and metastasis in various cancer cells .
Molecular Mechanism
At the molecular level, Epicatechin Pentaacetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress the expression of the cancer-promoting gene, FABP5 .
准备方法
Synthetic Routes and Reaction Conditions
Epicatechin pentaacetate can be synthesized through the acetylation of epicatechin. The process involves the reaction of epicatechin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods
Industrial production of epicatechin pentaacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Epicatechin pentaacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under mild conditions.
Substitution: Common reagents include acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced epicatechin derivatives.
Substitution: Formation of hydroxylated or other substituted derivatives.
相似化合物的比较
Epicatechin pentaacetate can be compared with other similar compounds, such as:
Catechin: Another flavonoid with similar antioxidant and anti-inflammatory properties but differs in its chemical structure and potency.
Epicatechin: The parent compound of epicatechin pentaacetate, with similar biological activities but lower stability and bioavailability.
Epigallocatechin gallate: A related compound found in green tea, known for its potent antioxidant and anticancer properties.
Conclusion
Epicatechin pentaacetate is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable subject of study for developing new therapeutic agents and functional products.
属性
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding epicatechin pentaacetate in Viburnum mullaha fruit?
A1: The study by [] identified 15 phenolic compounds in Viburnum mullaha fruit extract, including epicatechin pentaacetate. While the study focused on the overall phenolic content and its associated bioactivities, the presence of specific compounds like epicatechin pentaacetate adds another layer to understanding the potential health benefits of this fruit. Further research is needed to isolate and investigate the specific activities and potential of epicatechin pentaacetate from this fruit.
Q2: The study mentions various bioactivities associated with the fruit extract. Are these activities necessarily attributable to epicatechin pentaacetate?
A2: No, the study doesn't isolate the effects of epicatechin pentaacetate. The observed antioxidant, anti-elastase, anti-collagenase, and anti-tyrosinase activities are attributed to the combined effects of all phenolic compounds present in the fruit extract []. Attributing these activities solely to epicatechin pentaacetate would be inaccurate without further research specifically focusing on this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


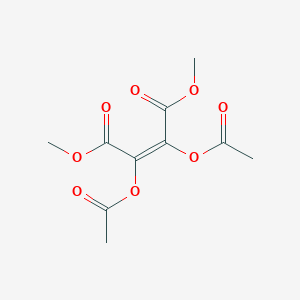
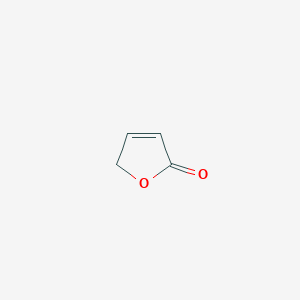
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
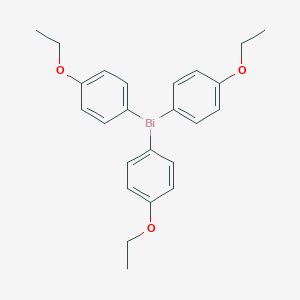
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
